8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and a triazolopyridazine core. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions in ethanol . The piperazine ring is then introduced through nucleophilic substitution reactions, using reagents such as 2,4-dichlorobenzyl chloride and piperazine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: 2,4-dichlorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antitumor and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies have shown that it can inhibit certain kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole
- 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone
Uniqueness
Compared to similar compounds, 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine exhibits unique structural features that contribute to its distinct biological activities. The presence of the triazolopyridazine core and the specific substitution pattern on the piperazine ring enhance its binding affinity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6/c1-12-8-16(17-21-20-11-25(17)22-12)24-6-4-23(5-7-24)10-13-2-3-14(18)9-15(13)19/h2-3,8-9,11H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPRIXMGGCDOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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